molecular formula C20H15NO5S B14917243 phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate

phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate

Cat. No.: B14917243
M. Wt: 381.4 g/mol
InChI Key: YIQJZVRKGSRPLF-VAWYXSNFSA-N
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Description

Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonate group. The phenylethenyl group is then introduced through a series of electrophilic aromatic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and various reducing agents like hydrogen gas or metal hydrides for reduction reactions. The conditions often involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

Phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The phenylethenyl group contributes to the compound’s overall stability and ability to undergo electrophilic aromatic substitution .

Properties

Molecular Formula

C20H15NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate

InChI

InChI=1S/C20H15NO5S/c22-21(23)18-14-13-17(12-11-16-7-3-1-4-8-16)20(15-18)27(24,25)26-19-9-5-2-6-10-19/h1-15H/b12-11+

InChI Key

YIQJZVRKGSRPLF-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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